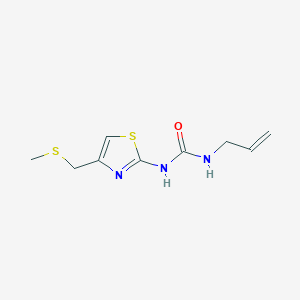

1-Allyl-3-(4-((Methylthio)methyl)thiazol-2-yl)harnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential pharmacological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, thiazole derivatives are often synthesized from corresponding thiazole aldehydes using the Ohira-Bestmann reagent .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined through various spectroscopic techniques, including IR, 1H and 13C NMR, and HRMS .

Chemical Reactions Analysis

Thiazole derivatives have been used in drug discovery for the treatment of various conditions, indicating that they may undergo a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined through various analytical techniques, including NMR and HRMS .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazole wurden auf ihre antimikrobiellen Eigenschaften untersucht. Zum Beispiel enthält Sulfathiazol, ein bekanntes antimikrobielles Medikament, einen Thiazolring. Zusätzlich enthalten Verbindungen wie Ritonavir (ein antiretrovirales Medikament) und Abafungin (ein Antimykotikum) auch Thiazolreste . Weitere Forschungen könnten die spezifischen antimikrobiellen Wirkungen von 1-Allyl-3-(4-((Methylthio)methyl)thiazol-2-yl)harnstoff untersuchen.

Antitumor- und zytotoxische Aktivität

Thiazole zeigen Antitumor- und zytotoxische Eigenschaften. Forscher synthetisierten beispielsweise [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide, von denen einige eine potente Wirkung gegen Prostatakrebszellen zeigten . Die Untersuchung des zytotoxischen Potenzials unserer Verbindung könnte wertvoll sein.

Herbizide Aktivität

Obwohl nicht direkt für this compound untersucht, wurden Thiazole als Herbizide untersucht. Die Einführung von fluorhaltigen Phenylgruppen in die molekulare Struktur verstärkt die herbizide Aktivität . Weitere Forschungen könnten sein Potenzial zur Unkrautbekämpfung untersuchen.

Antioxidative Eigenschaften

Thiazole sind mit antioxidativer Aktivität verbunden. Obwohl nicht speziell für unsere Verbindung untersucht, ist es wert, ihr Potenzial als Antioxidans zu untersuchen. Thiazolderivate haben in vitro vielversprechende Ergebnisse gezeigt .

Diuretische Eigenschaften

Thiazole sind Ausgangsmaterialien für Diuretika. Obwohl es direkte Beweise für unsere Verbindung fehlen, könnte die Erforschung ihrer Auswirkungen auf die Nierenfunktion relevant sein.

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist. Weitere Forschung ist erforderlich, um seine spezifischen Anwendungen und Wirkmechanismen aufzudecken. 🌟

Wirkmechanismus

are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death. Additionally, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammation and immune responses . This modulation can lead to reduced production of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxification enzymes or changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, the compound may undergo oxidation or conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its activity and function. For instance, accumulation in specific organelles may enhance its efficacy against target biomolecules .

Subcellular Localization

The subcellular localization of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its effects . For example, localization to the nucleus may enable it to interact with transcription factors and regulate gene expression . Similarly, targeting to mitochondria may influence cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGTLPFXXACAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)

![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)